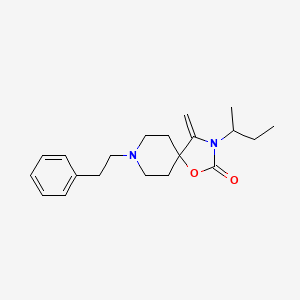![molecular formula C9H7ClN4S3 B12736449 9-chloro-3-propylsulfanyl-4,7-dithia-5,10,11,12-tetrazatricyclo[6.4.0.02,6]dodeca-1(8),2,5,9,11-pentaene CAS No. 135489-02-0](/img/structure/B12736449.png)
9-chloro-3-propylsulfanyl-4,7-dithia-5,10,11,12-tetrazatricyclo[6.4.0.02,6]dodeca-1(8),2,5,9,11-pentaene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-chloro-3-propylsulfanyl-4,7-dithia-5,10,11,12-tetrazatricyclo[64002,6]dodeca-1(8),2,5,9,11-pentaene is a complex organic compound characterized by its unique tricyclic structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9-chloro-3-propylsulfanyl-4,7-dithia-5,10,11,12-tetrazatricyclo[6.4.0.02,6]dodeca-1(8),2,5,9,11-pentaene typically involves multi-step organic reactions. One common approach includes the cyclization of precursor molecules containing the necessary functional groups. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and the use of continuous flow reactors, to enhance efficiency and reduce costs. Additionally, purification techniques like crystallization and chromatography are employed to achieve the required purity levels for industrial applications .
Analyse Des Réactions Chimiques
Types of Reactions
9-chloro-3-propylsulfanyl-4,7-dithia-5,10,11,12-tetrazatricyclo[6.4.0.02,6]dodeca-1(8),2,5,9,11-pentaene undergoes various chemical reactions, including:
Oxidation: The sulfur atoms in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify its functional groups, such as reducing nitro groups to amines.
Substitution: Halogen atoms, like chlorine, can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
9-chloro-3-propylsulfanyl-4,7-dithia-5,10,11,12-tetrazatricyclo[6.4.0.02,6]dodeca-1(8),2,5,9,11-pentaene has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as drug development and delivery systems.
Industry: Utilized in the development of advanced materials, including polymers and catalysts.
Mécanisme D'action
The mechanism of action of 9-chloro-3-propylsulfanyl-4,7-dithia-5,10,11,12-tetrazatricyclo[6.4.0.02,6]dodeca-1(8),2,5,9,11-pentaene involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 9-chloro-3,7-dithia-5,10,12-triazatricyclo[6.4.0.0,2,6]dodeca-1(12),2(6),4,8,10-pentaene
- 4,5-dibromo-10,11-dithia-6,7,8,9-tetrazatricyclo[7.3.0.03,7]dodeca-1(12),2,4,5,7,9-hexaene
Uniqueness
Compared to similar compounds, 9-chloro-3-propylsulfanyl-4,7-dithia-5,10,11,12-tetrazatricyclo[6.4.0.02,6]dodeca-1(8),2,5,9,11-pentaene stands out due to its specific arrangement of functional groups and heteroatoms. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specialized applications in research and industry .
Propriétés
Numéro CAS |
135489-02-0 |
|---|---|
Formule moléculaire |
C9H7ClN4S3 |
Poids moléculaire |
302.8 g/mol |
Nom IUPAC |
9-chloro-3-propylsulfanyl-4,7-dithia-5,10,11,12-tetrazatricyclo[6.4.0.02,6]dodeca-1(8),2,5,9,11-pentaene |
InChI |
InChI=1S/C9H7ClN4S3/c1-2-3-15-9-4-5-6(7(10)12-14-11-5)16-8(4)13-17-9/h2-3H2,1H3 |
Clé InChI |
JOMREIOYVOPNFR-UHFFFAOYSA-N |
SMILES canonique |
CCCSC1=C2C3=C(C(=NN=N3)Cl)SC2=NS1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


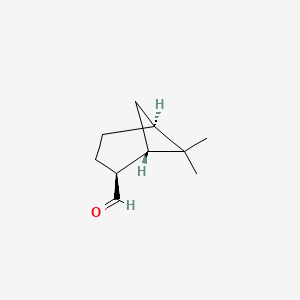

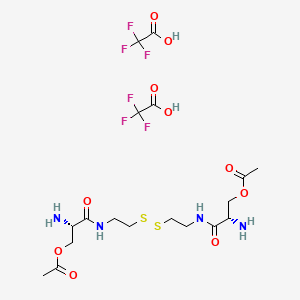
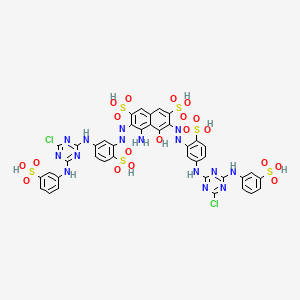
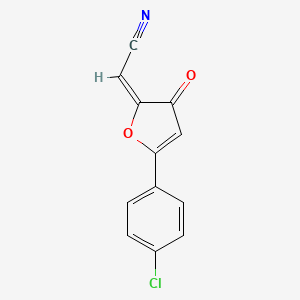

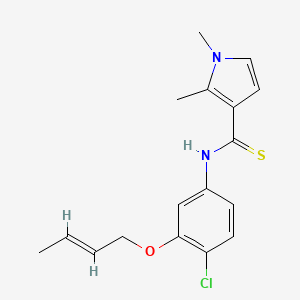

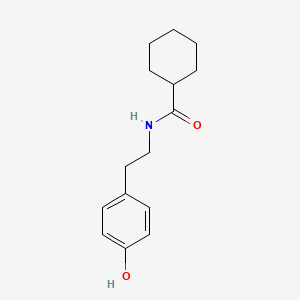
![benzyl N-[2-[[(1S,2S,4S)-1-benzyl-4-[[2-(benzyloxycarbonylamino)benzoyl]amino]-2-hydroxy-5-phenyl-pentyl]carbamoyl]phenyl]carbamate](/img/structure/B12736426.png)

